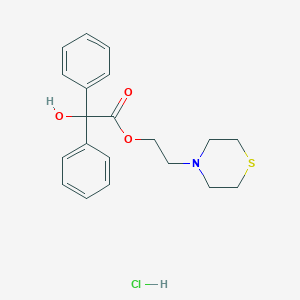
4-But-3-enyl-3-propan-2-ylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-But-3-enyl-3-propan-2-ylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-But-3-enyl-3-propan-2-ylazetidin-2-one involves the inhibition of bacterial cell wall synthesis. The compound has been found to target the enzymes involved in the synthesis of the bacterial cell wall, thereby disrupting the growth and replication of the microorganisms. The compound has also been found to inhibit the production of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-But-3-enyl-3-propan-2-ylazetidin-2-one have been extensively studied. The compound has been found to have a low toxicity profile and is well-tolerated in laboratory animals. The compound has been found to have a good bioavailability and is rapidly absorbed after oral administration. The compound has also been found to have a long half-life, which makes it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-But-3-enyl-3-propan-2-ylazetidin-2-one in lab experiments include its unique mechanism of action, broad-spectrum antibacterial activity, and low toxicity profile. The compound has also been found to be effective against antibiotic-resistant strains of bacteria. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one. One direction is the development of new derivatives of the compound that have improved pharmacological properties. Another direction is the study of the compound's potential use in the treatment of viral infections. Additionally, the compound's potential use in the treatment of inflammatory and autoimmune diseases should also be explored. Finally, the compound's use in combination therapy with other antibiotics should be investigated to improve the efficacy of existing antibiotics.
Conclusion:
In conclusion, 4-But-3-enyl-3-propan-2-ylazetidin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has a unique mechanism of action that makes it a promising candidate for the development of new drugs. The compound has been found to have antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. The compound has a low toxicity profile and is well-tolerated in laboratory animals. There are several future directions for the study of 4-But-3-enyl-3-propan-2-ylazetidin-2-one, including the development of new derivatives, the study of its potential use in the treatment of viral infections, and its use in combination therapy with other antibiotics.
Métodos De Síntesis
The synthesis of 4-But-3-enyl-3-propan-2-ylazetidin-2-one can be achieved through a multi-step process. The first step involves the reaction of 4-bromo-3-butene-1-ol with sodium hydride in the presence of dimethylformamide (DMF) to form the corresponding alkoxide. The alkoxide is then reacted with 2-bromoacetone to form the intermediate compound. The intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the azide compound. Finally, the azide compound is reduced with lithium aluminum hydride to form the desired product, 4-But-3-enyl-3-propan-2-ylazetidin-2-one.
Aplicaciones Científicas De Investigación
4-But-3-enyl-3-propan-2-ylazetidin-2-one has been extensively studied for its potential therapeutic applications. The compound has been found to have antibacterial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and analgesic effects. The compound has been tested against a wide range of microorganisms and has been found to be effective against many of them. In addition, the compound has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
101347-89-1 |
|---|---|
Nombre del producto |
4-But-3-enyl-3-propan-2-ylazetidin-2-one |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-but-3-enyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-8-9(7(2)3)10(12)11-8/h4,7-9H,1,5-6H2,2-3H3,(H,11,12) |
Clave InChI |
HFLIDTDKOPQHPA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(NC1=O)CCC=C |
SMILES canónico |
CC(C)C1C(NC1=O)CCC=C |
Sinónimos |
2-Azetidinone,4-(3-butenyl)-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



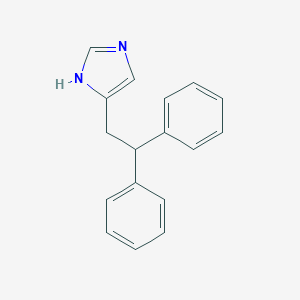
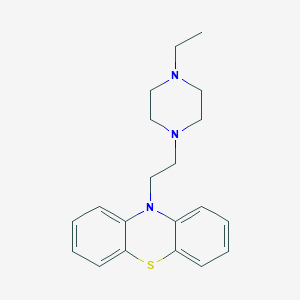
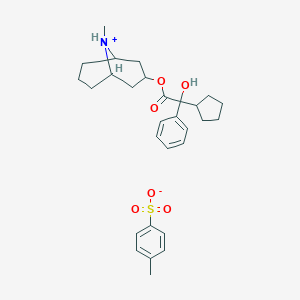
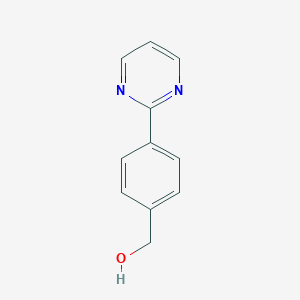
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)


![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
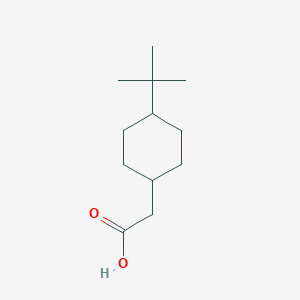

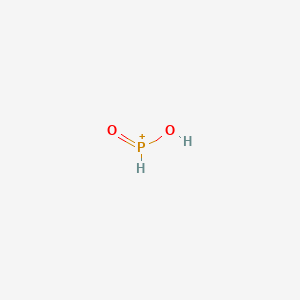
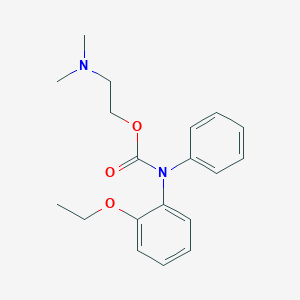
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
